molecular formula C3H7N3O4 B098952 L-Alanosine CAS No. 16931-22-9

L-Alanosine

Cat. No.: B098952
CAS No.: 16931-22-9
M. Wt: 149.11 g/mol
InChI Key: MLFKVJCWGUZWNV-REOHCLBHSA-N
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Description

L-Alanosine, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid, is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer. It is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus. This compound functions as an antimetabolite, interfering with the metabolic processes of cells, which makes it a candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanosine involves several steps, starting from simple precursors. One common synthetic route includes the nitration of an amino acid derivative, followed by reduction and subsequent nitrosation to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of alanosine may involve fermentation processes using the bacterium Streptomyces alanosinicus. This method leverages the natural biosynthetic pathways of the bacterium to produce alanosine in larger quantities. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-Alanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of alanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of alanosine depend on the specific reaction conditions. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted alanosine compounds .

Scientific Research Applications

Mechanism of Action

L-Alanosine exerts its effects by inhibiting the enzyme adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate to adenylosuccinate, a key intermediate in purine metabolism. This inhibition disrupts the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The disruption is particularly effective in cells deficient in methylthioadenosine phosphorylase, making alanosine a targeted therapy for certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-Alanosine

This compound is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness in targeting MTAP-deficient cells. This specificity allows for a more targeted approach in cancer therapy, potentially reducing the side effects associated with broader-spectrum antimetabolites .

Properties

IUPAC Name

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-YUSKDDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024175
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.
Record name Alanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5854-93-3
Record name Alanosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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